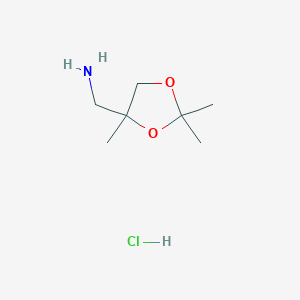![molecular formula C23H17ClN2O4 B2465014 ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate CAS No. 380434-27-5](/img/structure/B2465014.png)
ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate, also known as CFA, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix proteins and are implicated in various diseases, including cancer and arthritis.
Biochemical and physiological effects:
ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis (programmed cell death) in cancer cells, and the modulation of immune responses. ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has also been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate in lab experiments is its relatively simple synthesis method. Additionally, ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been shown to have potent biological activity at low concentrations, making it a promising candidate for drug development. However, one limitation of using ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate. One area of interest is the development of ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate-based materials for various applications, including sensing and catalysis. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate and its potential applications in drug development. Finally, more studies are needed to investigate the safety and toxicity of ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate in vivo, as well as its potential side effects.
Synthesemethoden
The synthesis of ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate involves the condensation of 2-chloroaniline with ethyl 4-chloro-3-oxobenzoate, followed by the reaction of the resulting compound with furan-2-carbaldehyde and cyanoacetic acid in the presence of a base. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain. Additionally, ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate has been used as a building block for the synthesis of various materials, including metal-organic frameworks and luminescent materials.
Eigenschaften
IUPAC Name |
ethyl 4-[5-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4/c1-2-29-23(28)16-9-7-15(8-10-16)21-12-11-18(30-21)13-17(14-25)22(27)26-20-6-4-3-5-19(20)24/h3-13H,2H2,1H3,(H,26,27)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNITLUDDPKYOX-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2-di(furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2464931.png)
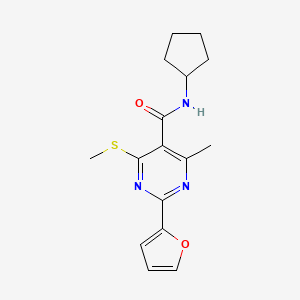
![2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B2464933.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2464935.png)
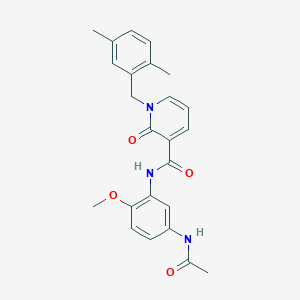
![N-ethyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2464937.png)
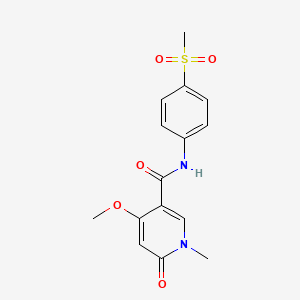

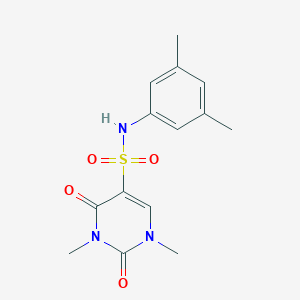
![ethyl 2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2464947.png)
![2-chloro-N-[1-(4-cyanophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B2464948.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464952.png)
